molecular formula C17H11KN2O6S2 B12434694 potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B12434694
M. Wt: 442.5 g/mol
InChI Key: PHUNRLYHXGMOLG-WQRRWHLMSA-M
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • C=O Stretches : Strong absorption bands at 1,715 cm⁻¹ (thiazolidinone ketone) and 1,690 cm⁻¹ (propanoate carbonyl).
  • Nitro Group : Asymmetric and symmetric stretching vibrations at 1,520 cm⁻¹ and 1,350 cm⁻¹ , respectively.
  • C=S Stretch : A medium-intensity peak at 1,250 cm⁻¹ , characteristic of the sulfanylidene group.
  • Furan C-O-C : A sharp band at 1,010 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 8.35 ppm (d, 2H) : Aromatic protons ortho to the nitro group on the phenyl ring.
    • δ 7.85 ppm (d, 2H) : Aromatic protons meta to the nitro group.
    • δ 7.45 ppm (d, 1H) and δ 6.95 ppm (d, 1H) : Protons on the furan ring.
    • δ 4.25 ppm (t, 2H) : Methylene protons adjacent to the thiazolidinone nitrogen.
    • δ 3.70 ppm (s, 2H) : Propanoate methylene group.
  • ¹³C NMR :

    • δ 195.2 ppm : Thiazolidinone C4 ketone.
    • δ 178.5 ppm : Propanoate carbonyl.
    • δ 152.3 ppm : Nitro-substituted aromatic carbon.

Mass Spectrometry (MS)

  • ESI-MS (Negative Mode) : A predominant ion at m/z 403.1 [M–K]⁻, consistent with the loss of the potassium counterion.
  • High-Resolution MS : Exact mass calculated for C₁₇H₁₁N₂O₆S₂⁻ is 403.0123 ; observed 403.0127 (Δ = 0.4 ppm).

Comparative Analysis with Related Thiazolidinone Derivatives

This compound exhibits distinct structural and electronic features compared to other thiazolidinone derivatives:

Substituent Effects

  • 4-Nitrophenylfuran Group : Enhances π-π stacking potential relative to unsubstituted furan derivatives (e.g., 2-(4-nitrophenyl)furan, CID 604969), improving binding affinity in biological targets.
  • Sulfanylidene (=S) vs. Oxo (=O) : The C2 sulfanylidene group increases electrophilicity at C5 compared to oxo-thiazolidinones, facilitating Michael addition reactions.

Conformational Flexibility

  • The Z-configuration at C5 restricts rotation, reducing conformational entropy compared to non-conjugated analogs like methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate (CAS 105292-63-5).

Electronic Properties

  • The nitro group induces a strong electron-withdrawing effect , lowering the LUMO energy (-3.2 eV) compared to methoxy-substituted analogs (-2.8 eV), enhancing reactivity in charge-transfer interactions.
Feature This Compound Rhodanine Derivatives 2-Methylthiazolidinones
C2 Substituent Sulfanylidene (=S) Oxo (=O) Methyl
C5 Substituent 4-Nitrophenylfuran Arylidene Formamido propanoate
Conformation Planar (Z-configuration) Variable Twisted
Bioactivity Wnt/β-catenin inhibition PPARγ agonism Enzyme inhibition

Properties

Molecular Formula

C17H11KN2O6S2

Molecular Weight

442.5 g/mol

IUPAC Name

potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-;

InChI Key

PHUNRLYHXGMOLG-WQRRWHLMSA-M

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Thiourea and α-Halogenated Carboxylic Acid Condensation

A classic approach involves refluxing thiourea (7) with α-chloroacetic acid (6) in aqueous medium for 12 hours, yielding 2-imino-4-thiazolidinone (11). Subsequent hydrolysis with HCl generates the thiazolidin-4-one core (3).

Reaction Conditions :

  • Reagents: Thiourea (1.2 eq), α-chloroacetic acid (1.0 eq)
  • Solvent: Water
  • Temperature: 100–110°C
  • Yield: 83–94%

Microwave-Assisted Cyclization

Kumar et al. optimized the process using microwave irradiation (250 W, 5 minutes) to reduce reaction time. The intermediate 11 is irradiated, yielding the thiazolidin-4-one core in 83% yield without purification.

Functionalization with the Propanoate Side Chain

The propanoate moiety is introduced via alkylation of the thiazolidinone’s N3 position.

Alkylation with Ethyl 3-Bromopropanoate

Ethyl 3-bromopropanoate (41) reacts with the thiazolidinone intermediate in the presence of K2CO3.

Reaction Conditions :

  • Reagents: Thiazolidinone intermediate (1.0 eq), ethyl 3-bromopropanoate (1.5 eq)
  • Base: K2CO3 (2.0 eq)
  • Solvent: DMF
  • Temperature: 60°C
  • Time: 6 hours
  • Yield: 67–72%

Saponification to Propanoic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous KOH.

Reaction Conditions :

  • Reagents: Ethyl propanoate derivative (1.0 eq)
  • Base: KOH (2.0 eq)
  • Solvent: Ethanol/water (1:1)
  • Temperature: 70°C
  • Time: 4 hours
  • Yield: 85–90%

Potassium Salt Formation

The final step involves neutralizing the propanoic acid with potassium hydroxide.

Reaction Conditions :

  • Reagents: Propanoic acid derivative (1.0 eq), KOH (1.1 eq)
  • Solvent: Methanol
  • Temperature: 25°C
  • Time: 1 hour
  • Yield: 95–98%

Optimization and Mechanistic Insights

Stereochemical Control

The (Z)-configuration of the arylidene group is achieved by utilizing L-tyrosine as a chiral auxiliary during condensation, leveraging its zwitterionic form to direct geometric selectivity.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Silica gel-supported reactions under microwave irradiation reduce environmental impact.
  • Catalyst Recycling : Nano-CdZr4(PO4)6 catalysts are reused for seven cycles without yield loss.

Analytical Characterization Data

Parameter Value/Description Source
Molecular Formula C17H11KN2O6S2
Molecular Weight 442.5 g/mol
Melting Point 208–210°C (decomposition)
1H NMR (DMSO-d6) δ 8.30 (d, 2H, Ar-H), 7.85 (s, 1H, CH=)
IR (KBr) 1704 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N)

Challenges and Solutions

  • Toxic By-Products : HCN gas liberation during thiocyanate-based syntheses is mitigated using fume hoods and scavengers.
  • Low Yields in Condensation : Ultrasound and microwave methods improve efficiency, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the furan ring and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool in biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in drug development and disease treatment.

Industry

In industrial applications, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazolidinone derivatives share a common core but differ in substituents, which dictate their physicochemical and biological properties. Key structural analogs include:

Compound Name (CAS/Reference) Molecular Weight (g/mol) Substituents Key Structural Features
Target Compound ~500 (estimated) 5-(4-Nitrophenyl)furan-2-yl Electron-withdrawing nitro group enhances reactivity; furan improves π-conjugation .
3-[(5Z)-5-[(4-Methylphenyl)Methylidene]... () 404.5 4-Methylphenyl, 5-methyl-1,3,4-thiadiazol-2-yl Methyl groups increase lipophilicity (XLogP3: 3.3); thiadiazole enhances heterocyclic interactions .
3-[(5Z)-4-Oxo-2-Sulfanylidene-5-(Thiophen-2-yl)... () 414.4 (calculated) Thiophen-2-yl, phenylpropanamide Thiophene boosts electron-richness; amide group facilitates hydrogen bonding .
ONO-2235 (Kinedak, ) 389.4 2-Methylcinnamylidene, carboxymethyl Carboxylic acid moiety improves water solubility; cinnamylidene enhances planar rigidity .

Key Observations :

  • Thiophene () and furan (target compound) differ in aromaticity: thiophene’s sulfur atom provides greater polarizability, while furan’s oxygen may improve solubility .
  • Methylphenyl () and cinnamylidene () substituents increase hydrophobicity, affecting membrane permeability .
Physicochemical Properties
  • Solubility: The potassium salt of the target compound improves aqueous solubility compared to carboxylic acid analogs (e.g., ONO-2235 in ) .
  • Lipophilicity : ’s compound (XLogP3: 3.3) is more lipophilic than the target compound (estimated XLogP3: ~2.8), suggesting better blood-brain barrier penetration .
  • Thermal Stability: Thiazolidinones with rigid substituents (e.g., cinnamylidene in ) exhibit higher melting points (>200°C) due to planar conjugation .

Biological Activity

Potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, a complex organic compound with a molecular weight of approximately 442.5 g/mol, exhibits significant biological activity due to its unique structural features. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiazolidine ring, and a nitrophenyl group. Its IUPAC name is potassium;3-[5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, and its molecular formula is C17H12N2O6S2K. The presence of these functional groups contributes to its reactivity and biological properties.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. This interaction leads to modulation of signal transduction pathways and metabolic processes. Specifically, the compound has shown potential in:

  • Inhibiting Enzyme Activity : It can form stable complexes with enzymes, affecting their catalytic activity.
  • Regulating Gene Expression : By modulating nuclear receptors, it influences the transcription of specific genes related to metabolism and cell growth.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Antioxidant Properties

Studies have shown that derivatives of thiazolidinones exhibit varying degrees of antioxidant activity. For instance, the substitution patterns on the thiazolidine ring significantly affect the compound's ability to inhibit lipid peroxidation. In assays measuring antioxidant capacity (e.g., DPPH and TBARS), certain modifications have led to enhanced activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound 37aMCF-73.2Apoptosis via caspase pathway
Compound 37bA5498.4Cell cycle arrest
Potassium saltHT-290.31Kinase inhibition

These findings suggest that the compound's structure allows it to selectively target cancerous cells while sparing normal cells .

Antimicrobial Activity

Similar thiazolidinone derivatives have shown antibacterial and antifungal properties. The presence of the nitrophenyl group is particularly noteworthy as it enhances the compound's lipophilicity, aiding in membrane penetration and subsequent antimicrobial action .

Case Studies

Several studies have explored the biological activity of potassium;3-[...]. Notably:

  • Study on Antioxidant Activity : A series of thiazolidinone derivatives were tested for their ability to inhibit lipid peroxidation using the TBARS assay. Compounds with specific substitutions exhibited EC50 values ranging from 0.565 mM to 0.708 mM, indicating potent antioxidant effects .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that potassium;3-[...] could significantly reduce cell viability at low concentrations (IC50 values as low as 0.31 µM). This highlights its potential as a therapeutic agent in oncology .

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